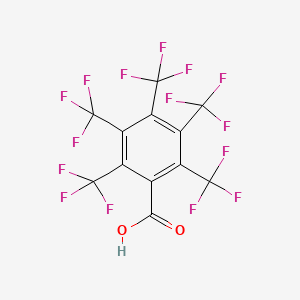![molecular formula C10H15N3 B12109420 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10-Triazatricyclo[7400,2,7]trideca-2(7),8-diene is a heterocyclic compound characterized by a tricyclic structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable diamine with a dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,8,11-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene: Similar structure but with different substitution patterns.
2-{1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-12-yl}ethan-1-ol: Contains additional functional groups that confer different chemical properties.
Uniqueness
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene is unique due to its specific tricyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H15N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H2,(H,11,12) |
InChI Key |
WKGXGEOWIHUSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12109339.png)




![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)




![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)



